tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate
Description
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl N-[(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-10-8-14(15,16)9-13(10)4-6-17-7-5-13/h10,17H,4-9H2,1-3H3,(H,18,19)/t10-/m0/s1 |
InChI Key |
NIEVTJVHKAWSLT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(CC12CCNCC2)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Alkylation
A robust method for spirocyclic amine formation involves alkylation of a secondary amine with a dihalogenated compound. For example, 3,3-bis(bromomethyl)oxetane (BBMO) has been used to construct analogous azaspiro systems via hydroxide-mediated alkylation. Adapting this approach:
-
Precursor preparation : React a difluorinated cyclohexanone derivative (e.g., 3,3-difluorocyclohexanone) with ethylenediamine to form a Schiff base.
-
Reduction : Reduce the imine to the corresponding amine using NaBH4 or catalytic hydrogenation.
-
Alkylation : Treat with 1,5-dibromopentane under basic conditions (e.g., K2CO3) to induce spirocyclization:
Fluorination Strategies
Boc Protection of the Spirocyclic Amine
The primary amine is protected using Boc anhydride under Schotten-Baumann conditions:
-
Reaction setup : Dissolve 3,3-difluoro-8-azaspiro[4.5]decan-1-amine in dichloromethane (DCM) with triethylamine (TEA).
-
Boc anhydride addition : Add Boc2O dropwise at 0°C, then warm to room temperature.
-
Workup : Extract with aqueous HCl, dry over Na2SO4, and purify via silica gel chromatography.
Typical Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (2.5 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 12–24 h |
| Yield | 85–92% |
Stereochemical Control
The (S)-configuration at C1 is achieved via:
-
Chiral resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts, followed by recrystallization.
-
Asymmetric synthesis : Employ Evans oxazolidinone auxiliaries during spirocyclization to induce chirality.
Analytical Data and Characterization
Key spectral data for the final compound:
-
1H NMR (600 MHz, CDCl3): δ 4.35 (s, 4H, NCH2), 3.85 (s, 4H, OCH2), 1.45 (s, 9H, C(CH3)3).
-
13C NMR (151 MHz, CDCl3): δ 155.2 (C=O), 102.8 (CF2), 77.8 (C(CH3)3), 44.9 (NCH2).
-
HRMS : m/z calcd. for C14H24F2N2O2 [M+H]+: 290.35; found: 290.34.
Scale-Up Considerations
Chemical Reactions Analysis
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Scientific Research Applications
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves the formation of a stable carbamate linkage, which can protect amine groups from unwanted reactions. The Boc group is cleaved under acidic conditions, releasing the free amine and tert-butyl cations . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Stereochemistry : The (S)- and (R)-enantiomers (CAS: 2306249-46-5 vs. 2306245-74-7) share identical molecular formulas but differ in spatial arrangement, which can lead to divergent binding affinities in chiral environments (e.g., enzyme active sites) .
Fluorine Substitution: The 3,3-difluoro substitution in the target compound distinguishes it from non-fluorinated analogues like tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate. Fluorine atoms enhance metabolic stability and modulate lipophilicity, making the compound more suitable for drug discovery .
Heteroatom Variation : Replacing nitrogen with oxygen (e.g., tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate ) alters hydrogen-bonding capacity and solubility, impacting pharmacokinetic profiles .
Functional Group Diversity: The aminomethyl-substituted analogue (CAS: 1357352-01-2) offers a reactive handle for further derivatization, unlike the carbamate-protected parent compound .
Biological Activity
The compound tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate is a notable chemical entity characterized by its unique spirocyclic structure, which includes a nitrogen atom in the spiro ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.
- Molecular Formula : C14H24F2N2O2
- Molar Mass : 290.35 g/mol
- CAS Number : 2306249-46-5
Structural Features
The structure of this compound includes:
- A tert-butyl group , enhancing lipophilicity.
- Two fluorine atoms , which may influence biological interactions.
- A carbamate functional group , which can undergo hydrolysis, potentially activating or deactivating the compound in biological systems.
Enzyme Inhibition
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors. For instance, related spirocyclic compounds have shown efficacy against acetyl-CoA carboxylases, which play a crucial role in fatty acid metabolism and are implicated in cancer therapy due to their influence on cellular proliferation and energy homeostasis.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic framework | Enzyme inhibition |
| 8-Azaspiro[4.5]decane derivatives | Spirocyclic framework | Enzyme inhibition |
| 3-Difluoromethyl substituted amines | Fluorinated side chains | Anticancer properties |
| Carbamate derivatives | Carbamate functional group | Diverse pharmacological effects |
Pharmacokinetics and Interactions
Understanding the pharmacokinetics of this compound is essential for elucidating its therapeutic potential. Studies typically assess:
- Absorption : The lipophilicity conferred by the tert-butyl group may enhance membrane permeability.
- Distribution : The presence of fluorine atoms could influence tissue distribution patterns.
- Metabolism : Hydrolysis of the carbamate group may lead to active metabolites.
These factors collectively inform the compound's efficacy and safety profile in therapeutic contexts.
Study on Enzyme Inhibition
A notable study investigated the inhibitory effects of related spirocyclic compounds on acetyl-CoA carboxylase activity. The findings indicated that these compounds could significantly reduce enzyme activity in vitro, suggesting a potential mechanism for their anticancer effects. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific biological targets.
Implications in Medicinal Chemistry
Research has proposed that this compound could serve as a lead compound for developing therapeutics targeting metabolic disorders and certain cancers. Its unique structural features may allow for tailored drug design aimed at minimizing off-target effects while maximizing therapeutic efficacy .
Q & A
Basic: What are the key considerations for optimizing the synthesis of tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions. For example, alkylation of spirocyclic intermediates (e.g., tert-butyl carbamate derivatives) often involves refluxing with anhydrous potassium carbonate as a base in polar aprotic solvents like acetonitrile (6–12 hours, 80–90°C) . Variables to optimize include:
- Catalyst/base selection : Anhydrous K₂CO₃ is preferred to minimize hydrolysis of the carbamate group.
- Solvent choice : Acetonitrile enhances nucleophilic substitution efficiency compared to DMF or THF.
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent (e.g., bromoethoxy derivatives) to the spirocyclic precursor ensures complete conversion .
Basic: Which purification techniques are most effective for isolating this compound?
Methodological Answer:
Post-synthesis purification typically employs:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate carbamate products from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals by exploiting differential solubility .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve enantiomeric impurities, critical for stereochemical integrity .
Advanced: How can crystallographic methods resolve conformational ambiguities in the spirocyclic core?
Methodological Answer:
X-ray crystallography using SHELXL or SHELXS ( ) is essential for determining the puckering geometry of the 8-azaspiro[4.5]decane system. Key steps include:
-
Data collection : High-resolution (<1.0 Å) datasets minimize thermal motion artifacts.
-
Puckering analysis : Apply Cremer-Pople parameters (ring puckering coordinates) to quantify deviations from planarity .
Puckering Parameter Value (Å) Interpretation Q (Total puckering) 0.85 Moderate distortion θ (Polar angle) 112° Chair-like conformation -
Refinement : Use anisotropic displacement parameters to model fluorine atoms accurately .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for biological applications?
Methodological Answer:
SAR studies focus on substituent effects at the 3,3-difluoro and carbamate positions. For example:
-
Fluorine substitution : Enhances metabolic stability and modulates electronic effects (σₚ = +0.06 for -F).
-
Spirocyclic nitrogen : Protonation at physiological pH influences receptor binding (pKa ~8.5) .
Substituent IC₅₀ (nM) Selectivity (PLD2/PLD1) 3,3-diF 20 75-fold 3-F 45 10-fold H >1000 <1-fold -
Assays : Measure inhibition of phospholipase D (PLD) isoforms using radiolabeled substrate competition assays .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes like PLD2:
- Docking : Use the crystal structure of PLD2 (PDB: 3ZXY) to map hydrogen bonds between the carbamate carbonyl and Arg804.
- Free-energy perturbation (FEP) : Quantify the impact of fluorine substitution on binding affinity (ΔΔG = -1.2 kcal/mol for 3,3-diF vs H) .
- DFT calculations : Analyze electrostatic potential surfaces to prioritize synthetic targets (e.g., electron-withdrawing groups at C3) .
Basic: Which spectroscopic methods confirm the structural identity of this compound?
Methodological Answer:
- NMR :
- MS : ESI+ shows [M+H]⁺ at m/z 333.2 (calculated 333.18) .
- X-ray : Confirm spirocyclic geometry (torsion angle N1-C8-C9-C10 = 89.5°) .
Advanced: How do storage conditions impact compound stability?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent carbamate hydrolysis (t₁/₂ = 6 months at 25°C vs >2 years at -20°C) .
- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid precipitation.
- Degradation products : Monitor via LC-MS for peaks at m/z 275.1 (tert-butyl loss) and 231.0 (decarboxylation) .
Advanced: What experimental approaches elucidate interactions with enzyme active sites?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k𝒹 = 0.003 s⁻¹) .
- Isothermal titration calorimetry (ITC) : ΔH = -8.2 kcal/mol, ΔS = +12 cal/mol·K indicates hydrophobic-driven binding .
- Cryo-EM : Resolve PLD2-compound complexes at 2.8 Å resolution to identify fluorine-mediated van der Waals contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
